molecular formula C6H15Br2N B8314259 2-Bromoethyl(diethyl)azanium;bromide

2-Bromoethyl(diethyl)azanium;bromide

Cat. No.: B8314259
M. Wt: 261.00 g/mol
InChI Key: HLMHCDKXKXBKQK-UHFFFAOYSA-N
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Description

2-Bromoethyl(diethyl)azanium;bromide is a quaternary ammonium salt with the molecular formula C₆H₁₄Br₂N. It consists of a central nitrogen atom bonded to a 2-bromoethyl group (–CH₂CH₂Br), two ethyl groups (–C₂H₅), and a bromide counterion. This compound is structurally characterized by its positively charged azanium cation and a bromide anion, enabling its use in organic synthesis, catalysis, and materials science. The bromoethyl group confers reactivity for nucleophilic substitution, while the ethyl chains influence solubility and steric effects .

Properties

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

IUPAC Name

2-bromoethyl(diethyl)azanium;bromide

InChI

InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H

InChI Key

HLMHCDKXKXBKQK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCBr.[Br-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C6_{6}H14_{14}Br2_{2}N
Molecular Weight : 236.99 g/mol

The compound features a quaternary ammonium structure that contributes to its solubility and reactivity in various solvents, making it suitable for multiple applications.

A. Chemistry

  • Catalysis :
    • Phase-Transfer Catalyst : 2-Bromoethyl(diethyl)azanium; bromide is utilized as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. This property enhances reaction rates and yields in various organic transformations .
  • Solvent Systems :
    • The compound is employed in the preparation of ionic liquids, which are used as solvents in diverse chemical reactions, particularly those requiring high solubility for reactants .

B. Biology and Medicine

  • Antimicrobial Agent :
    • The quaternary ammonium structure provides antimicrobial properties, making it effective as a disinfectant and antiseptic agent. It has been shown to inhibit the growth of bacteria and fungi .
  • Drug Delivery Systems :
    • Research indicates potential use in drug delivery systems due to its ability to interact with biological membranes, enhancing the bioavailability of certain drugs .

C. Industrial Applications

  • Surfactants :
    • The compound is incorporated into formulations for surfactants used in detergents and cleaning agents due to its surface-active properties .
  • Electrolytes :
    • It is utilized in the preparation of electrolytes for electrochemical applications such as batteries and capacitors, where ionic conductivity is crucial .

Case Studies

StudyApplicationFindings
Itano & Robinson (1972)Blocking Cysteine ResiduesDeveloped the use of (2-bromoethyl)-trimethylammonium bromide as a reagent to block cysteine residues in proteins, facilitating studies on protein function .
Antimicrobial ActivityAntimicrobial TestingA study demonstrated that various derivatives of quaternary ammonium compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Drug Delivery ResearchDrug InteractionInvestigated the interaction between 2-bromoethyl(diethyl)azanium; bromide and biological membranes, showing enhanced drug permeability across lipid barriers .

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl Chain Length :

    • This compound features a short bromoethyl group and two ethyl substituents, balancing reactivity and moderate lipophilicity.
    • CTAB (hexadecyl chain) is highly lipophilic, making it ideal for micelle formation and membrane disruption .
    • Butyltriethylazanium;bromide combines a butyl group with three ethyl chains, offering intermediate hydrophobicity for surfactant applications .
  • Reactivity :

    • The bromoethyl group in This compound undergoes nucleophilic substitution (e.g., with amines or azides), analogous to (2-bromoethyl)benzene derivatives (see ).
    • CTAB lacks reactive halogens but excels in electrostatic interactions due to its long alkyl chain .

Physical Properties

  • Solubility :

    • Shorter-chain compounds (e.g., trimethyl and diethyl derivatives) are water-soluble due to polar interactions.
    • Longer chains (e.g., CTAB) are soluble in organic solvents and form micelles in aqueous solutions .
  • CTAB: Melts at ~230°C, typical for surfactants with long alkyl chains .

Q & A

Q. What safety protocols are critical when handling 2-bromoethyl(diethyl)azanium bromide?

  • Guidelines :
  • PPE : Nitrile gloves, goggles, and lab coats (prevents skin/eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation (STOT-SE Category 3 risk) .

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